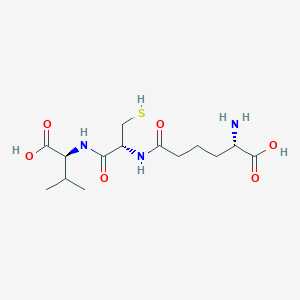

(alpha-Aminoadipyl)cysteinylvaline

説明

Structure

3D Structure

特性

CAS番号 |

21566-74-5 |

|---|---|

分子式 |

C14H25N3O6S |

分子量 |

363.43 g/mol |

IUPAC名 |

(2S)-2-amino-6-[[(2R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |

InChI |

InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11-/m0/s1 |

InChIキー |

BYEIJZFKOAXBBV-QXEWZRGKSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |

異性体SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N |

正規SMILES |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |

同義語 |

(alpha-aminoadipyl)-Cys-Val (alpha-aminoadipyl)cysteinylvaline (L-alpha-aminoadipyl)-L-cysteinyl-D-valine 5-(2-aminoAd)-Cys-Val 5-(2-aminoadipyl)-cysteinyl-valine 5-(2-aminoadipyl)cysteinylvaline 5-(2-aminoadipyl)cysteinylvaline, (D-Val)-(S)-isomer AADCV delta-(alpha-aminoadipyl)cysteinyl-valine delta-L-alpha-aminoadipoyl-L-cysteinyl-D-valine |

製品の起源 |

United States |

Biosynthesis of Alpha Aminoadipyl Cysteinylvaline

Precursor Amino Acid Incorporation and Stereochemistry

The construction of the ACV tripeptide relies on the specific incorporation of three precursor amino acids in a defined order and stereochemical configuration.

L-α-Aminoadipic acid (L-α-Aaa) is the first building block of the ACV tripeptide. researchgate.net This non-proteinogenic amino acid is an intermediate in the lysine biosynthesis pathway in fungi like Penicillium chrysogenum. researchgate.net The biosynthesis of penicillin branches off from the lysine pathway at L-α-aminoadipic acid, highlighting its crucial role as a metabolic fork point. researchgate.net Studies have shown that L-α-aminoadipic acid is readily taken up by cells and incorporated into the ACV tripeptide. nih.govnih.gov A key feature of its incorporation is the formation of a non-canonical peptide bond between its δ-carboxyl group and the amino group of the next amino acid, L-cysteine. rug.nlresearchgate.net This is in contrast to typical peptide bonds, which are formed via the α-carboxyl group. rug.nl The adenylation domain of the ACV synthetase responsible for activating L-α-aminoadipic acid is highly specific for this substrate and its unique side-chain activation. rug.nlrug.nl

Table 1: Precursor Amino Acids for (alpha-Aminoadipyl)cysteinylvaline Biosynthesis

| Precursor Amino Acid | Abbreviation | Role in Tripeptide | Point of Peptide Bond Formation |

| L-alpha-Aminoadipic Acid | L-α-Aaa | First residue | δ-carboxyl group |

| L-Cysteine | L-Cys | Second residue | α-amino and α-carboxyl groups |

| L-Valine | L-Val | Third residue (initially) | α-amino group |

Following the activation of L-α-aminoadipic acid, the proteinogenic amino acids L-cysteine and L-valine are sequentially incorporated to complete the tripeptide. nih.gov L-cysteine serves as the second residue, and L-valine is the third. wikipedia.org The enzyme responsible for this synthesis, ACV synthetase, contains specific modules that recognize, activate, and bind each of these amino acids. nih.gov While the module for L-α-aminoadipic acid is highly specific, the modules for L-cysteine and L-valine have been shown to be more promiscuous, capable of incorporating analogues to some extent. rug.nlnih.gov The incorporation process is collinear, meaning the order of the modules on the enzyme dictates the sequence of amino acids in the final peptide. rug.nl

A crucial step in the biosynthesis is the inversion of the stereochemistry of the final amino acid. While the precursor is L-valine, the final tripeptide contains D-valine. nih.gov This conversion from the L-isomer to the D-isomer is catalyzed by an epimerization (E) domain located in the third and final module of the ACV synthetase. rug.nlnih.gov This epimerization occurs after the L-valine has been incorporated into the tripeptide, while it is still bound to the enzyme. nih.gov The result is the formation of the specific stereoisomer δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, often denoted as LLD-ACV. nih.govnih.gov This LLD configuration is essential for the subsequent enzymatic cyclization to form isopenicillin N, the core structure of penicillins. rug.nl

Enzymatic Synthesis of (alpha-Aminoadipyl)cysteinylvaline

The synthesis of ACV is not performed by ribosomes but by a single, massive multifunctional enzyme known as (alpha-Aminoadipyl)cysteinylvaline synthetase (ACVS).

(alpha-Aminoadipyl)cysteinylvaline synthetase (ACVS) is the sole enzyme responsible for condensing the three precursor amino acids into the ACV tripeptide. researchgate.netnih.gov This large enzyme, with a molecular weight of over 400 kDa, is a cornerstone of the penicillin and cephalosporin (B10832234) biosynthetic pathways. rug.nlnih.gov ACVS is encoded by the pcbAB gene in fungi. nih.gov The enzyme is structured into three distinct modules, with each module being responsible for the recognition and activation of one of the three constituent amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine). rug.nlnih.gov The enzyme is found in the cytosol of the producing organisms. nih.gov Despite its importance, the large size and instability of ACVS have made it challenging to study in detail. nih.govnih.gov

ACVS functions as a Non-Ribosomal Peptide Synthetase (NRPS), a class of enzymes that synthesize peptides without an mRNA template. wikipedia.orgnih.gov The synthesis proceeds via a "thiotemplate mechanism". nih.govnih.gov Each module of the ACVS contains a set of core catalytic domains that carry out the synthesis in a step-wise, assembly-line fashion. nih.govyoutube.com

The key domains and their functions are:

Adenylation (A) Domain: This domain selects a specific amino acid and activates it by converting it into an aminoacyl-adenylate at the expense of ATP. rug.nlrug.nl

Thiolation (T) Domain (or Peptidyl Carrier Protein): The activated amino acid is then transferred to a phosphopantetheine cofactor attached to the T domain, forming a covalent thioester bond. rug.nlnih.gov

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid thioester of one module and the amino group of the amino acid on the subsequent module. nih.govyoutube.com

This process begins with the A domain of the first module activating L-α-aminoadipic acid. The C domain of the second module then links it to the activated L-cysteine from its own module. This is repeated for L-valine in the third module. nih.gov The final module of ACVS also contains an Epimerase (E) domain , which converts the L-valine residue to D-valine, and a Thioesterase (TE) domain , which releases the completed LLD-ACV tripeptide from the enzyme. rug.nlnih.gov

Table 2: Domain Organization of a Typical ACVS Module

| Domain | Abbreviation | Function |

| Adenylation | A | Recognizes and activates a specific amino acid using ATP. |

| Thiolation (Peptidyl Carrier Protein) | T (PCP) | Covalently binds the activated amino acid as a thioester. |

| Condensation | C | Catalyzes peptide bond formation. |

| Epimerization (in final module) | E | Converts an L-amino acid to a D-amino acid. |

| Thioesterase (in final module) | TE | Releases the final tripeptide from the enzyme. |

Multidomain Architecture and Functional Domains of ACVS

| Domain Type | Function |

| A (Adenylation) | Selects and activates a specific amino acid as an aminoacyl-AMP. nih.gov |

| T (Thiolation) | Covalently binds the activated amino acid via a 4'-phosphopantetheine cofactor. nih.gov |

| C (Condensation) | Catalyzes the formation of a peptide bond between two adjacent amino acids. kuleuven.be |

| E (Epimerization) | Converts an L-amino acid to its D-isomer. nih.gov |

| Te (Thioesterase) | Releases the final tripeptide product from the enzyme. rug.nl |

The biosynthesis of ACV is initiated by the adenylation (A) domains within each module of the ACVS. nih.gov These domains are responsible for the highly specific recognition and activation of their cognate amino acid substrates. duke.edu The A domain catalyzes the activation of an amino acid by reacting it with ATP to form an aminoacyl-adenylate intermediate, with the release of inorganic pyrophosphate. nih.gov This activation step is crucial for the subsequent covalent attachment of the amino acid to the thiolation domain. duke.edu

The A domain of the first module of ACVS is unique as it is the only known NRPS domain to specifically recognize and activate L-α-aminoadipic acid. nih.govresearchgate.net Furthermore, it activates this substrate at its δ-carboxyl group, leading to the formation of an unconventional peptide bond with the α-amino group of L-cysteine. nih.govrug.nl The specificity of the A domain for its substrate is determined by a "specificity-conferring code" of amino acid residues lining the substrate-binding pocket. duke.edu

Following activation by the A domain, the aminoacyl moiety is transferred to the adjacent thiolation (T) domain, also known as a peptidyl carrier protein (PCP). duke.edu This transfer involves the covalent attachment of the amino acid to the T domain via a thioester bond. nih.gov This critical step is mediated by a 4'-phosphopantetheine (4'-PP) prosthetic group, which is itself attached to a conserved serine residue within the T domain. nih.govwikipedia.org

The 4'-phosphopantetheine arm is a long, flexible cofactor derived from coenzyme A that acts as a swinging arm to shuttle the growing peptide chain between the different catalytic domains of the synthetase. nih.gov The attachment of this cofactor, a process called phosphopantetheinylation, is a post-translational modification catalyzed by a 4'-phosphopantetheinyl transferase (PPTase). ebi.ac.uk This modification converts the inactive apo-ACVS into the active holo-enzyme. rug.nl The free thiol group at the end of the 4'-phosphopantetheine arm is the site of thioester linkage with the activated amino acid. researchgate.net

The condensation (C) domains are the master catalysts of peptide bond formation in nonribosomal peptide synthesis. kuleuven.benih.gov Within the ACVS multienzyme, the C domains facilitate the nucleophilic attack of the α-amino group of the downstream, acceptor amino acid (bound to its T domain) on the thioester carbonyl of the upstream, donor peptide chain (also bound to its T domain). nih.gov This reaction results in the formation of a new peptide bond and the elongation of the peptide chain, which is then transferred to the downstream T domain. kuleuven.be

The C domains of ACVS orchestrate the sequential addition of L-cysteine to L-α-aminoadipic acid and then L-valine to the resulting dipeptide. tandfonline.com Recent research has highlighted the versatile catalytic repertoire of C domains, extending beyond simple peptide bond formation to include functions like cyclization and epimerization in other NRPS systems. kuleuven.benih.govresearchgate.net

A key feature of the ACV tripeptide is the presence of a D-valine residue at its C-terminus. nih.gov This stereochemical configuration is introduced by an epimerization (E) domain located in the third and final module of the ACVS. nih.govrug.nl The E domain acts on the L-valine residue after it has been incorporated into the growing peptide chain and is still covalently attached to the third T domain. nih.govresearchgate.net

The epimerization reaction involves the abstraction of the α-proton from the L-valine residue and its subsequent re-addition to the opposite face of the planar intermediate, resulting in the inversion of the stereochemistry to the D-configuration. researchgate.net This process is crucial for the biological activity of the resulting β-lactam antibiotics. The E domain contains conserved motifs that are essential for its catalytic activity. nih.gov

Catalytic Cycle and Proposed Reaction Sequence of ACVS

The biosynthesis of (alpha-Aminoadipyl)cysteinylvaline by ACVS follows a highly coordinated and sequential catalytic cycle. The process is initiated by the activation of the three substrate amino acids by their respective A domains and their subsequent loading onto the corresponding T domains. nih.govtandfonline.com

The proposed reaction sequence is as follows:

Amino Acid Activation and Thioesterification: L-α-aminoadipic acid, L-cysteine, and L-valine are independently activated to their aminoacyl-adenylates by the A domains of modules 1, 2, and 3, respectively. These activated amino acids are then transferred to the 4'-phosphopantetheine arms of their cognate T domains, forming thioester linkages. rug.nl

First Peptide Bond Formation: The C domain of the second module catalyzes the condensation of the L-α-aminoadipyl group from the first T domain with the L-cysteinyl group on the second T domain, forming the dipeptide (α-aminoadipyl)cysteine. tandfonline.com

Second Peptide Bond Formation: The C domain of the third module facilitates the condensation of the dipeptide from the second T domain with the L-valyl group on the third T domain, resulting in the formation of the tripeptide (α-aminoadipyl)cysteinyl-L-valine. nih.gov

Epimerization: While still attached to the third T domain, the E domain epimerizes the C-terminal L-valine residue to D-valine. nih.govresearchgate.net

Product Release: The final tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, is released from the enzyme by the action of a C-terminal thioesterase (Te) domain. rug.nlresearchgate.net

This entire process occurs within the cytosol of the producing organism. nih.gov

Regulation of (alpha-Aminoadipyl)cysteinylvaline Biosynthesis

Studies in Penicillium chrysogenum have shown a direct correlation between the size of the intracellular α-aminoadipate pool and the rate of ACV and subsequent isopenicillin N formation. nih.govoup.com When the α-aminoadipate pool is limiting, the biosynthesis of ACV is consequently reduced. nih.gov This suggests that the availability of this primary metabolite is a significant bottleneck in the penicillin biosynthetic pathway.

| Regulatory Factor | Effect on ACV Biosynthesis |

| α-Aminoadipate Pool Size | A limiting pool of α-aminoadipate reduces ACV synthesis. nih.gov |

| Carbon Source (e.g., Glucose) | Leads to carbon catabolite repression, inhibiting ACV formation. nih.gov |

| Gene Expression | Regulation of the pcbAB gene expression controls the level of ACVS enzyme. nih.gov |

Transcriptional and Translational Control Mechanisms

The expression of the gene encoding ACV synthetase, acvA (also known as pcbAB), is tightly regulated by a variety of environmental and nutritional signals. oup.comnih.gov This control is primarily exerted at the level of transcription, ensuring that the energetically expensive process of antibiotic production is carried out under optimal conditions.

Transcriptional Control:

Carbon Catabolite Repression: The presence of readily metabolizable carbon sources, such as glucose, represses the transcription of the penicillin biosynthesis genes, including acvA. nih.gov This regulation is mediated by the CreA protein in some fungi, which binds to the promoter regions of these genes and prevents their expression. mdpi.com However, some studies suggest that in certain high-producing strains of Penicillium chrysogenum, expression of the penicillin genes can still occur in the presence of high glucose concentrations, indicating a more complex regulatory mechanism that is not solely dependent on carbon catabolite repression.

pH Regulation: The ambient pH plays a crucial role in regulating the expression of acvA. oup.com The transcription of penicillin biosynthesis genes is generally favored under alkaline conditions. This pH-dependent regulation is mediated by the PacC transcriptional factor, a protein containing Cys2His2 zinc fingers. oup.comnih.gov The bidirectional promoter region between the acvA and ipnA genes contains multiple binding sites for PacC (with the core consensus sequence GCCARG), allowing for the coordinated regulation of these two key enzymes in the penicillin pathway in response to pH changes. oup.comnih.gov

Amino Acid Regulation: The availability of certain amino acids can also influence the transcription of the acvA gene. For instance, amino acids like histidine, valine, lysine, and methionine have been shown to have a negative effect on the expression of acvA. The repressive effects of histidine and valine are linked to a decrease in the ambient pH, which in turn reduces the activation of acvA expression by the PacC protein. The inhibitory effects of lysine and methionine, however, appear to involve regulatory mechanisms independent of PacC.

While transcriptional control of acvA is well-documented, specific research into the translational control mechanisms of ACVS mRNA is less abundant in the available scientific literature. In general, eukaryotic translational regulation can occur at the levels of initiation, elongation, and termination. The stability of the mRNA transcript, its secondary structure, and the presence of specific RNA-binding proteins can all influence the efficiency of translation. It is plausible that such general mechanisms also play a role in modulating the final cellular concentration of the ACV synthetase enzyme, but specific studies detailing these processes for acvA mRNA are not extensively covered in current research.

Influence of Alpha-Aminoadipate Pool Size on Tripeptide Accumulation

The biosynthesis of α-AAA is linked to the lysine biosynthetic pathway, where α-AAA serves as an intermediate. nih.gov Lysine exerts feedback inhibition on its own synthesis, which in turn affects the availability of α-AAA for penicillin production. rug.nl High concentrations of lysine can significantly reduce the intracellular pool of α-AAA, thereby limiting the synthesis of ACV. rug.nl This inhibitory effect of lysine on penicillin biosynthesis is primarily due to the inhibition of enzyme action in the lysine biosynthetic pathway rather than the repression of enzyme synthesis. rug.nl

The following table summarizes the observed relationship between the intracellular α-aminoadipate concentration and penicillin production in different strains of Penicillium chrysogenum, which serves as an indicator for ACV accumulation.

| Strain of P. chrysogenum | Penicillin Production Rate | Intracellular α-Aminoadipate Concentration | Effect of Exogenous α-Aminoadipate |

| Low-producing strains | Lower | Insufficient to saturate the rate-limiting enzyme | Stimulates penicillin synthesis |

| High-producing strains | Higher | Sufficient to saturate the rate-limiting enzyme | Less pronounced stimulation |

This table is generated based on findings that show a significant correlation between the rate of penicillin production and the intracellular concentration of α-aminoadipate across different strains. wikipedia.org

Studies involving lysine auxotrophs of P. chrysogenum have further elucidated this relationship. Mutants blocked in the lysine pathway before the formation of α-AAA require the addition of both α-AAA and lysine to produce penicillin. In contrast, mutants blocked after the α-AAA step only need lysine for growth and can accumulate α-AAA, leading to penicillin synthesis. In these latter mutants, as the initially supplied lysine is consumed for growth, its intracellular concentration decreases, leading to a rise in the α-AAA pool and subsequent penicillin production.

Disrupting the lys2 gene, which encodes the α-aminoadipate reductase that directs α-AAA towards lysine synthesis, has been shown to increase the specific production of penicillin by up to three-fold in P. chrysogenum. nih.gov This genetic manipulation effectively channels the α-AAA pool towards the synthesis of ACV and, ultimately, penicillin. nih.gov

Genetic Regulation of ACVS Expression

The gene encoding ACV synthetase (acvA or pcbAB) is located within a cluster of genes responsible for penicillin biosynthesis in fungi like Aspergillus nidulans and Penicillium chrysogenum. oup.com This gene cluster typically includes ipnA (or pcbC), which codes for isopenicillin N synthase (IPNS), and aat (or penDE), encoding acyl-CoA:isopenicillin N acyltransferase. oup.com

The acvA and ipnA genes are divergently transcribed, meaning they are located on opposite strands of the DNA and are transcribed in opposite directions. oup.com They are separated by a shared bidirectional promoter region, which in A. nidulans is 872 base pairs long. oup.com This intergenic region contains the necessary cis-acting regulatory elements that control the coordinated expression of both genes.

Several trans-acting regulatory proteins bind to this promoter region to modulate the expression of acvA:

PacC: As mentioned earlier, this pH-dependent transcriptional factor binds to multiple sites within the acvA-ipnA intergenic region to activate gene expression under alkaline conditions. oup.com

AnCF (PENR1): This CCAAT-binding complex, composed of the subunits HapB, HapC, and HapE, is necessary for the expression of the penicillin biosynthesis genes, including acvA, and for penicillin production in several fungal species. A 4-base pair deletion in the CCAAT-containing motif has been shown to dramatically increase acvA expression while reducing ipnA expression, highlighting its role as a key regulatory element.

CreA: This protein is responsible for carbon catabolite repression, binding to the promoter region to inhibit transcription in the presence of glucose. mdpi.com

AreA: This nitrogen metabolite repressor, a Cys2Cys2-type zinc finger transcription factor, also binds to the intergenic region of acvA-ipnA to regulate penicillin biosynthesis in response to nitrogen availability. mdpi.com

In addition to these specific factors, global regulatory complexes, such as the Velvet complex (composed of LaeA, VeA, and VelB), are also involved in controlling the expression of secondary metabolite gene clusters, including the penicillin biosynthesis cluster. This complex links secondary metabolism with developmental processes and light responses in fungi.

Molecular Genetics of Alpha Aminoadipyl Cysteinylvaline Synthetase

Identification and Characterization of the pcbAB Gene

The gene encoding ACVS is designated as pcbAB. nih.govnih.govstorkapp.me This gene was first identified and characterized in the filamentous fungus Penicillium chrysogenum. nih.gov The pcbAB gene is notably large, with an open reading frame of 11,376 nucleotides in P. chrysogenum, which encodes a protein with a calculated molecular weight of 425,971 Daltons. nih.gov Transcriptional analysis revealed a long transcript of approximately 11.5 kilobases corresponding to the pcbAB gene. nih.gov

Subsequent research has identified and cloned the pcbAB gene from various other beta-lactam producing microorganisms, including other fungi like Aspergillus nidulans and the marine fungus Kallichroma tethys, as well as in prokaryotic actinomycetes. nih.govnih.govasm.org The protein encoded by pcbAB, ACV synthetase, is a non-ribosomal peptide synthetase (NRPS). nih.gov Detailed analysis of the ACVS protein structure reveals three repeated modules, each responsible for the activation of one of the constituent amino acids: L-alpha-aminoadipic acid, L-cysteine, and L-valine. nih.govstorkapp.mesemanticscholar.org Each of these modules is further comprised of functional domains for amino acid activation (A), thiolation (T), and condensation (C). nih.govsemanticscholar.org The final module also contains an epimerization (E) domain, which is responsible for converting L-valine to its D-isomer. nih.govstorkapp.mesemanticscholar.org

A key feature of the ACV synthetase is an integrated thioesterase domain at its C-terminus, which is believed to be involved in the selective release of the correctly formed LLD-configured tripeptide. nih.govresearchgate.net

Gene Clustering and Linkage to Other Beta-Lactam Biosynthetic Genes (pcbC, penDE)

A significant feature of beta-lactam biosynthesis is the clustering of the genes involved. The pcbAB gene is consistently found linked to other key genes in the penicillin and cephalosporin (B10832234) pathways. In penicillin-producing fungi such as Penicillium chrysogenum, Aspergillus nidulans, and Penicillium nalgiovense, the pcbAB gene is clustered with the pcbC gene, which encodes isopenicillin N synthase (IPNS), and the penDE gene, which encodes isopenicillin N acyltransferase. asm.orgnih.govasm.org This conserved arrangement is believed to be important for the coordinated regulation of the expression of these three genes. asm.org

This gene cluster is typically located within a 15-17 kb DNA region in these fungi. asm.orgasm.org The organization of these genes is also conserved, with pcbAB being transcribed in the opposite direction to pcbC and penDE. nih.govasm.org In high-penicillin-producing strains of P. chrysogenum, this entire gene cluster has been found to be amplified in tandem repeats, which can consist of five or six copies. pnas.org

The clustering of pcbAB and pcbC is also observed in prokaryotes like Nocardia lactamdurans, although the orientation of the genes differs from that in fungi. In these bacteria, the genes are in the same orientation. bohrium.com

Promoter Regions and Bidirectional Gene Expression

The divergent orientation of the pcbAB and pcbC genes in fungi means they share a common intergenic promoter region. nih.govasm.org This region, which is approximately 1.16 kb in P. chrysogenum and 1.2 kb in Acremonium chrysogenum, functions as a bidirectional promoter, controlling the expression of both genes. asm.orgnih.govnih.gov This arrangement facilitates the coordinate regulation of the first two steps in the penicillin biosynthetic pathway.

Studies using reporter genes fused to this promoter region have provided in-vivo evidence of its bidirectional activity. nih.gov In A. chrysogenum, it was found that the promoter activity in the direction of pcbC is approximately five to six times stronger than in the direction of pcbAB. nih.govgoogle.com

The table below summarizes the characteristics of the pcbAB-pcbC intergenic region in different organisms.

| Organism | Size of Intergenic Region (approx.) | Promoter Activity |

|---|---|---|

| Penicillium chrysogenum | 1.16 kb | Bidirectional |

| Aspergillus nidulans | 872 bp | Bidirectional |

| Acremonium chrysogenum | 1.2 kb | Bidirectional (stronger towards pcbC) |

| Kallichroma tethys | 704 bp | Bidirectional |

Regulatory Elements and Gene Expression Studies

The expression of the pcbAB gene is under complex control by various nutritional and developmental factors. asm.orgnih.gov The bidirectional promoter region between pcbAB and pcbC contains multiple binding sites for DNA-binding proteins, as identified by DNA mobility shift and DNA footprinting assays. asm.orgnih.gov

Several regulatory elements within this promoter have been identified:

GATA sequences: The global-acting nitrogen regulatory protein NIT2 from Neurospora crassa has been shown to bind to a site in the bidirectional promoter that contains two GATA sequences. asm.orgnih.gov

Boxes A and B: Deletion analysis of the pcbAB-pcbC intergenic region in P. chrysogenum revealed two important promoter regions, termed boxes A and B, for the expression of the pcbAB gene. asm.orgnih.gov

Heptameric sequence (TTAGTAA): A specific heptameric sequence has been identified as the binding site for a protein that is required for high-level expression of pcbAB in P. chrysogenum.

Glucose has been shown to strongly repress the expression of all three penicillin biosynthesis genes, including pcbAB. asm.org This repression is not mediated by the global carbon catabolite regulator CreA but appears to involve more complex protein interactions. asm.org

Mutagenesis and Gene Disruption Studies Affecting ACVS

Mutagenesis and gene disruption studies have been instrumental in confirming the function of the pcbAB gene and in understanding the role of ACVS in beta-lactam biosynthesis.

Early studies involved the complementation of P. chrysogenum mutants (npe5 and npe10) that were deficient in ACV synthetase activity. Introducing the cloned pcbAB gene into these mutants restored their ability to produce penicillin. nih.gov Conversely, several mutants that are unable to produce penicillin have been shown to have a deletion of the entire penicillin gene cluster. nih.gov

More targeted gene disruption of the pcbAB gene in Penicillium nalgiovense resulted in strains that were impaired in penicillin production. isciii.es Similarly, insertional mutagenesis studies have been employed to probe the function of nonribosomal peptide synthetase genes, including those involved in nocardicin A biosynthesis. nih.gov

Directed mutagenesis of specific residues within the epimerase and thioesterase domains of the ACVS has provided insights into the enzyme's mechanism. researchgate.net These studies have shown that the thioesterase domain acts as a quality control mechanism, ensuring that only the correctly formed LLD-ACV tripeptide is released. researchgate.net

The table below provides a summary of key mutagenesis and gene disruption studies related to ACVS.

| Organism | Study Type | Key Finding |

|---|---|---|

| Penicillium chrysogenum | Complementation of mutants | Confirmed pcbAB encodes ACVS and is essential for penicillin production. nih.gov |

| Penicillium nalgiovense | Gene disruption | Disruption of pcbAB impaired penicillin production. isciii.es |

| General | Directed mutagenesis | Revealed the quality control function of the thioesterase domain. researchgate.net |

Subcellular Localization and Compartmentalization of Acvs Activity

Cytosolic Localization of (alpha-Aminoadipyl)cysteinylvaline Synthetase

(alpha-Aminoadipyl)cysteinylvaline synthetase (ACVS) is a large, multifunctional enzyme responsible for the condensation of the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the tripeptide L-δ-(α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.govnews-medical.net Through techniques such as subcellular fractionation and immuno-electron microscopy, ACVS has been definitively identified as a cytosolic enzyme. news-medical.netnih.gov This localization places the initial step of penicillin biosynthesis within the main cellular compartment, where it has access to the necessary amino acid precursors. nih.gov While earlier studies had suggested a potential association with the vacuolar membrane, subsequent research under conditions designed to prevent protein degradation confirmed its presence in the cytosol. nih.govnih.gov The cytosolic nature of ACVS is a critical factor in understanding the flow of intermediates through the penicillin production line.

Spatial Relationship with Other Penicillin Biosynthetic Enzymes

The subsequent enzymes in the penicillin biosynthetic pathway exhibit distinct subcellular localizations, highlighting a coordinated spatial arrangement. Isopenicillin N synthase (IPNS), the enzyme that catalyzes the second step—the oxidative cyclization of the ACV tripeptide to form isopenicillin N (IPN)—is also found in the cytosol. news-medical.netnih.gov The co-localization of ACVS and IPNS in the same cellular compartment is a significant feature of the pathway. nih.gov

In contrast, the final enzyme of the pathway, isopenicillin N acyltransferase (IAT), is located within microbodies, which are small organelles also known as peroxisomes. nih.govnih.gov This means that the intermediate compound, isopenicillin N, must be transported from the cytosol into these microbodies for the final conversion to penicillin. The compartmentalization of the key enzymatic steps is therefore confined to two main locations: the cytosol and the microbodies. news-medical.netnih.gov

Implications for Substrate Channelling and Metabolic Flux within the Cell

The specific arrangement of the penicillin biosynthetic enzymes has profound implications for the efficiency of the pathway, particularly concerning substrate channeling and metabolic flux. The co-localization of ACVS and IPNS in the cytosol strongly suggests the occurrence of substrate channeling. This is a process where the product of the first enzyme, the (alpha-Aminoadipyl)cysteinylvaline tripeptide, is directly transferred to the next enzyme, IPNS, without diffusing into the general cytosolic pool. This direct transfer enhances the local concentration of the intermediate and shields it from potential degradation by other enzymes.

Kinetic and Mechanistic Studies of Alpha Aminoadipyl Cysteinylvaline Synthetase

Enzyme Purification and Characterization Methodologies

The purification of ACVS to homogeneity has been a difficult task owing to its extreme instability. nih.govscispace.com However, successful purification strategies have been developed for ACVS from various microorganisms, including the bacterium Streptomyces clavuligerus and the fungus Penicillium chrysogenum. nih.govnih.gov

A common purification protocol involves a multi-step approach combining different biochemical techniques. For instance, ACVS from S. clavuligerus was purified using a combination of salt precipitation with ammonium (B1175870) sulfate (B86663), ultrafiltration, and anion-exchange chromatography. nih.gov Similarly, the enzyme from P. chrysogenum was purified through a sequence of ammonium sulfate precipitation, protamine sulfate treatment, ion-exchange chromatography, gel filtration, and hydrophobic interaction chromatography. nih.govscispace.com The use of multiple chromatographic steps has been shown to be crucial for achieving a high specific activity of the purified enzyme. scispace.com

Characterization of the purified ACVS has revealed it to be a large protein. In S. clavuligerus, the enzyme is suggested to be a multimer composed of nonidentical subunits, with an estimated molecular weight of 560,000 for the native enzyme. nih.gov In contrast, ACVS from P. chrysogenum appears to be a single large polymer chain with an estimated native molecular mass of 470 kDa. nih.gov

| Organism | Purification Methods | Native Molecular Weight (kDa) | Subunit Composition |

| Streptomyces clavuligerus | Salt precipitation, ultrafiltration, anion-exchange chromatography nih.gov | 560 nih.gov | Multimer of nonidentical subunits nih.gov |

| Penicillium chrysogenum | (NH4)2SO4 precipitation, protamine sulphate treatment, ion-exchange chromatography, gel filtration, hydrophobic interaction chromatography nih.gov | 470 nih.gov | Single polymer chain nih.gov |

Substrate Specificity and Affinity Studies (e.g., K_m values)

ACVS exhibits a high degree of specificity for its three amino acid substrates. The first module of the enzyme is particularly specific, as it is the only known nonribosomal peptide synthetase (NRPS) unit that recognizes and activates L-α-aminoadipic acid. nih.gov Kinetic studies with purified ACVS from P. chrysogenum have determined the Michaelis-Menten constants (K_m) for its substrates, which reflect the enzyme's affinity for them. A lower K_m value generally indicates a higher affinity. youtube.com

The K_m values for L-α-aminoadipic acid, L-cysteine, and L-valine were found to be 45 µM, 80 µM, and 80 µM, respectively. nih.gov These values provide insight into the concentrations of these precursors required to achieve half of the maximum velocity of the enzyme.

| Substrate | K_m Value (µM) | Source Organism |

| L-α-Aminoadipic acid | 45 nih.gov | Penicillium chrysogenum nih.gov |

| L-Cysteine | 80 nih.gov | Penicillium chrysogenum nih.gov |

| L-Valine | 80 nih.gov | Penicillium chrysogenum nih.gov |

Cofactor Requirements and Activators of ACVS Activity (e.g., dithiothreitol (B142953), ferrous ions, ascorbate)

The catalytic activity of ACVS is dependent on the presence of specific cofactors. The condensation of the three precursor amino acids is an ATP-dependent reaction. scispace.com Studies on ACVS from P. chrysogenum have shown that an optimal ATP concentration of 5 mM, in the presence of 20 mM magnesium chloride (MgCl2), is required for maximal activity. nih.gov

Interestingly, while many enzymes are activated by reducing agents, dithiothreitol (DTT) has been shown to inhibit purified ACVS from P. chrysogenum. nih.gov While ferrous ions (Fe²⁺) and ascorbate (B8700270) are known to be essential cofactors for certain dioxygenases, such as those involved in collagen synthesis, their specific activating role in ACVS catalysis is not as clearly defined in the provided literature. nih.govnih.gov However, the broader family of enzymes to which ACVS belongs often relies on such cofactors for maintaining the proper redox state of metal ions involved in catalysis.

| Cofactor/Activator | Effect on ACVS Activity | Optimal Concentration |

| ATP | Required for activity scispace.com | 5 mM nih.gov |

| MgCl₂ | Required for activity nih.gov | 20 mM nih.gov |

| Dithiothreitol | Inhibitory nih.gov | Not Applicable |

Inhibition Profiles and Competitive Inhibitors (e.g., glutathione)

The activity of ACVS can be modulated by various inhibitors. One significant form of regulation is feedback inhibition by its own product. The dimer of the reaction product, bis-δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (bisACV), has been shown to cause feedback inhibition of the purified ACVS from P. chrysogenum, with an inhibition constant (K_i) of 1.4 mM. nih.gov

While glutathione (B108866) is a key antioxidant in many biological systems and can influence the efficacy of certain antibiotics, its specific role as a competitive inhibitor of ACVS is not explicitly detailed in the provided search results. nih.govnih.gov However, given the structural similarities between glutathione (a tripeptide) and the substrates/product of ACVS, competitive inhibition remains a plausible, though not definitively established, mechanism of regulation.

| Inhibitor | Type of Inhibition | Inhibition Constant (K_i) |

| bis-δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (bisACV) | Feedback Inhibition nih.gov | 1.4 mM nih.gov |

Enzyme Stability in Cell-Free Systems and in vivo Conditions

A defining characteristic of ACVS is its pronounced instability, which has historically hindered its purification and study. nih.govscispace.com In cell-free systems, the enzyme loses activity relatively quickly, necessitating rapid purification procedures and the use of stabilizing agents. nih.gov

Under in vivo conditions, there appears to be a continuous turnover of ACVS, involving both its synthesis and degradation. nih.gov Studies involving glucose-pulsed continuous cultures of P. chrysogenum have shown that the synthesis of ACVS is subject to glucose repression. This dynamic balance of synthesis and degradation suggests that the cellular level and activity of ACVS are tightly regulated. nih.gov

Alpha Aminoadipyl Cysteinylvaline in Microbial Systems and Metabolic Engineering

Occurrence and Production in Key Microorganisms

The biosynthesis of penicillin and cephalosporin (B10832234) antibiotics commences with the non-ribosomal condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.govnih.govpnas.org This crucial first step is catalyzed by a large, multifunctional enzyme known as ACV synthetase (ACVS). nih.govwikipedia.org The discovery of ACV as a free intermediate was a significant milestone in understanding the intricate pathways of β-lactam production. nih.govnih.gov ACVS enzymes are modular non-ribosomal peptide synthetases (NRPSs) that activate each of the three constituent amino acids and link them together. nih.govrug.nl The final module of the enzyme also contains an epimerization domain responsible for converting L-valine to its D-isomer within the enzyme-bound tripeptide. nih.govuchile.clresearchgate.net

Penicillium chrysogenum

Penicillium chrysogenum (recently reclassified as Penicillium rubens) is the archetypal industrial producer of penicillin. nih.govmdpi.com The initial discovery of the ACV tripeptide was made in this filamentous fungus. nih.gov The enzyme responsible, ACV synthetase, is encoded by the pcbAB gene, a large gene of about 11 kb. nih.govmdpi.com In P. chrysogenum, the genes for penicillin biosynthesis, including pcbAB, pcbC (encoding isopenicillin N synthase), and penDE (encoding isopenicillin N acyltransferase), are organized in a gene cluster. nih.gov High-yielding industrial strains often feature multiple tandem copies of this entire gene cluster, a key outcome of classical strain improvement programs. mdpi.comnih.gov

Acremonium chrysogenum (formerly Cephalosporium acremonium)

This filamentous fungus is the primary industrial source of the antibiotic cephalosporin C. nih.govlongdom.orgresearchgate.net Alongside the work in Penicillium, the ACV tripeptide was also identified in A. chrysogenum. nih.govnih.gov The biosynthesis of cephalosporin C follows a pathway that shares its initial steps with penicillin production. nih.gov The ACV synthetase in A. chrysogenum is also encoded by the pcbAB gene, which is linked to the pcbC gene, forming a cluster of "early" cephalosporin biosynthetic genes. mdpi.comnih.gov This enzyme, a trimodular megasynthase with a molecular weight of about 426 kDa, catalyzes the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the LLD-ACV tripeptide. mdpi.com

The regulation of ACV production in A. chrysogenum is influenced by nutrients like methionine, which has been shown to stimulate the biosynthesis of penicillin N and cephalosporin C. oup.com This effect is largely attributed to the induction of ACV synthetase activity, leading to increased accumulation of the ACV tripeptide and higher β-lactam yields. oup.com The biosynthetic genes for cephalosporin production are located in two separate clusters: the "early" cluster containing pcbAB and pcbC, and a "late" cluster with genes like cefEF and cefG for subsequent pathway steps. nih.gov

Aspergillus nidulans

Aspergillus nidulans serves as a key genetic model organism for studying penicillin biosynthesis in fungi. mdpi.com The gene encoding ACV synthetase in this fungus, designated acvA, has been cloned and extensively characterized. nih.gov The acvA gene encodes a large protein of 3,770 amino acids with a predicted molecular mass of 422.5 kDa. nih.gov It is located in the genome divergently transcribed from the ipnA gene (the equivalent of pcbC), with an intergenic region of 872 base pairs that contains the promoters for both genes. nih.govnih.gov

The ACVS enzyme from A. nidulans was one of the first to be purified and identified as a single, multifunctional polypeptide chain. nih.govresearchgate.net Studies have confirmed that it catalyzes the ATP-pyrophosphate exchange dependent on all three precursor amino acids, a characteristic feature of non-ribosomal peptide synthetases. nih.govresearchgate.net Research using A. nidulans has also shed light on the regulation of the penicillin pathway, showing that expression of the ipnA gene is significantly repressed by glucose, while acvA expression is less affected. nih.gov

Streptomyces clavuligerus and other Actinomycetes

Unlike the fungi mentioned above, Streptomyces clavuligerus is a bacterium belonging to the actinomycetes group. It is notable for producing both the antibiotic cephamycin C and the β-lactamase inhibitor clavulanic acid. mdpi.com The biosynthesis of cephamycin C also begins with the formation of the ACV tripeptide, catalyzed by an ACV synthetase encoded by the pcbAB gene. nih.govnih.gov The enzyme from S. clavuligerus has been isolated, purified, and studied, revealing biochemical properties and stability characteristics. nih.govnih.govoup.comnih.gov

The ACV synthetase in S. clavuligerus is produced early in the growth phase during fermentation and remains stable for an extended period. oup.com Biochemical studies have determined its optimal reaction parameters and substrate specificity. nih.govnih.gov While the enzyme is highly specific for L-α-aminoadipate, it exhibits some flexibility towards analogues of L-valine and L-cysteine. nih.govnih.gov This property is significant for precursor-directed biosynthesis approaches. The enzyme's activity is inhibited by phosphate (B84403) and the products of ATP utilization, such as AMP and pyrophosphate. nih.govnih.gov

Table 1: Characteristics of ACV Synthetase in Key Microorganisms

| Feature | Penicillium chrysogenum | Acremonium chrysogenum | Aspergillus nidulans | Streptomyces clavuligerus |

|---|---|---|---|---|

| Gene Name | pcbAB nih.govmdpi.com | pcbAB mdpi.comnih.gov | acvA nih.gov | pcbAB nih.gov |

| Enzyme | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) wikipedia.org | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) nih.govmdpi.com | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) nih.govnih.gov | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) nih.govnih.gov |

| Molecular Mass (Predicted/Observed) | ~421 kDa mdpi.comuniprot.org | ~426 kDa mdpi.com | ~422.5 kDa nih.gov | ~220 kDa (early estimate) nih.gov |

| Structure | Single multifunctional polypeptide researchgate.netmdpi.com | Large multidomain peptide synthetase mdpi.commdpi.com | Single multifunctional polypeptide nih.govnih.gov | Multienzyme complex nih.govnih.gov |

| Precursors | L-α-aminoadipic acid, L-cysteine, L-valine nih.govpnas.org | L-α-aminoadipic acid, L-cysteine, L-valine nih.govnih.gov | L-α-aminoadipic acid, L-cysteine, L-valine nih.govnih.gov | L-α-aminoadipic acid, L-cysteine, L-valine nih.gov |

| Product | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) nih.gov | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) nih.gov | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) nih.gov | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) nih.gov |

Genetic Manipulation for Enhanced Tripeptide and Beta-Lactam Production

Beyond simple amplification, targeted genetic manipulation has proven effective. Overexpression of the pcbAB gene, which encodes the rate-limiting ACV synthetase, can help overcome bottlenecks in the pathway. nih.govnih.gov However, a balanced expression of all pathway enzymes is crucial for optimal production. For instance, in P. chrysogenum, overexpressing the final pathway gene, penDE (encoding IAT), without a corresponding increase in the supply of the IPN precursor (derived from ACV) can be ineffective or even detrimental. nih.gov

In A. chrysogenum, molecular breeding has focused on overexpressing genes such as cefEF and cefG, which are involved in the later steps of cephalosporin C synthesis, as manipulating the very large pcbAB gene is more challenging. nih.gov Engineering efforts have also targeted precursor supply pathways. For example, enhancing the methionine cycle in A. chrysogenum by overexpressing genes like AcsamS (SAM synthetase) and disrupting others (Acppm1) has been shown to increase cephalosporin C production independently of external methionine addition, partly by ensuring a robust supply of precursors for ACV synthesis. nih.gov These "omics" and synthetic biology approaches provide a sophisticated toolkit for rationally designing strains with improved production capabilities. mdpi.com

Precursor-Directed Biosynthesis and Mutasynthesis Approaches

The non-ribosomal synthesis mechanism and the substrate flexibility of ACV synthetase open the door to producing novel, semi-synthetic β-lactam antibiotics through techniques like precursor-directed biosynthesis and mutasynthesis. rug.nlnih.gov In precursor-directed biosynthesis, analogues of the natural amino acid precursors are fed to the culture of the producing microorganism. If the ACV synthetase can accept the unnatural precursor, a modified tripeptide is formed, which may then be processed by the subsequent enzymes in the pathway to yield a new antibiotic derivative.

Studies on the ACVS from S. clavuligerus have shown that while it is strict for L-α-aminoadipate, it can tolerate certain modifications to L-cysteine and is rather flexible with respect to L-valine. nih.govnih.gov This flexibility allows for the synthesis of unnatural tripeptides that can be converted into new bioactive compounds by the subsequent enzyme, isopenicillin N synthase. nih.govnih.gov

Mutasynthesis is a related but more complex technique. It involves creating a mutant strain that is blocked at a specific step in the biosynthetic pathway—for instance, by deleting the gene required to produce one of the natural precursors. The organism's ability to produce the final antibiotic is then "rescued" by supplying an unnatural analogue of the missing precursor. This forces the incorporation of the analogue into the biosynthetic pathway.

These strategies leverage the inherent catalytic plasticity of the ACV synthetase. By exploring protein engineering of the synthetase itself, it may be possible to further broaden its substrate specificity, enabling the production of a wider range of novel tripeptides and, consequently, new β-lactam antibiotics with potentially improved properties. rug.nlnih.gov

Advanced Research Methodologies and Future Directions

Application of Cell-Free Systems for Biosynthesis Studies

The study of (alpha-Aminoadipyl)cysteinylvaline (ACV) biosynthesis has been significantly advanced by the use of cell-free systems. These in vitro setups, which utilize cellular extracts containing the necessary enzymes without intact cells, allow researchers to dissect the biosynthetic pathway in a controlled environment. A key enzyme in this pathway is ACV synthetase (ACVS), a large, multifunctional non-ribosomal peptide synthetase (NRPS).

Early research successfully established cell-free assay systems for ACVS, which were crucial for overcoming the challenges posed by the enzyme's instability. tandfonline.comnih.gov These systems were instrumental in the initial characterization, purification, and cloning of the ACVS gene. nih.gov Cell-free extracts from organisms like Cephalosporium acremonium have been used to demonstrate the synthesis of δ-(L-α-aminoadipyl)-L-cysteine, the first dipeptide intermediate in ACV formation. nih.gov This reaction was shown to be dependent on the presence of the precursor amino acids, ATP, and either Mn²⁺ or Mg²⁺ ions. nih.gov

Furthermore, cell-free extracts from Cephalosporium acremonium have been used to demonstrate the cyclization of ACV to isopenicillin N, the subsequent step in penicillin biosynthesis. nih.govresearchgate.net These experiments have allowed for the optimization of reaction conditions, showing, for instance, that the cyclization is stimulated by ferrous ions. nih.gov The development of these in vitro systems has been fundamental to understanding the enzymatic requirements and kinetics of the individual steps in the ACV pathway.

| Component | Function in Cell-Free System | Reference |

| Cellular Extract | Source of ACV Synthetase and other necessary enzymes | nih.govnih.gov |

| L-α-aminoadipic acid | Precursor amino acid | nih.gov |

| L-cysteine | Precursor amino acid | nih.gov |

| L-valine | Precursor amino acid | news-medical.net |

| ATP | Energy source for amino acid activation | nih.gov |

| Mg²⁺ or Mn²⁺ | Required cofactors for enzyme activity | nih.gov |

| Ferrous ions | Stimulates the cyclization of ACV to isopenicillin N | nih.gov |

Isotopic Labeling and Tracing Techniques

Isotopic labeling has been an indispensable tool for tracing the metabolic fate of precursor molecules into the final ACV tripeptide. nih.gov By using amino acids labeled with radioactive or stable isotopes, researchers have been able to unequivocally confirm the biosynthetic origins of each component of ACV.

Early studies employed 14C-labeled precursors to track their incorporation into penicillin. For instance, experiments with phenylacetic acid-1-C14 demonstrated its specific incorporation into the side chain of benzylpenicillin, a derivative of the ACV pathway. ebm-journal.org More targeted studies have focused on the direct precursors of ACV. For example, subcellular fractionation studies in Penicillium chrysogenum used [14C]lysine, which is metabolized to α-aminoadipate, and [14C]valine to trace their sequestration into vacuoles, suggesting these organelles as a source of precursors for ACV synthesis. nih.govsemanticscholar.org

These tracing techniques have provided definitive evidence for the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the linear tripeptide ACV. news-medical.net The use of stable isotopes, in conjunction with techniques like mass spectrometry and NMR, continues to be a powerful approach for elucidating the finer mechanistic details of the enzymatic reactions involved in ACV synthesis. nih.govosti.govnih.gov

Spectroscopic and Chromatographic Methods for Intermediate Analysis

The analysis and purification of ACV and its biosynthetic intermediates have heavily relied on a combination of spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) has been a cornerstone for the separation and quantification of these compounds from complex fermentation broths and cell-free reaction mixtures.

Several HPLC methods have been developed for the detection and trace-level determination of ACV. nih.govresearchgate.net One such method utilizes ion-exchange chromatography followed by pulsed amperometric detection (PAD), which offers high sensitivity. nih.gov Another approach involves pre-column derivatization with fluoromethylorthochloroformate, followed by separation on a reversed-phase C18 silica column with UV detection. nih.gov The purification of ACV synthetase from Penicillium chrysogenum has also been achieved using a multi-step chromatographic process, including Q-Sepharose Fast Flow chromatography. scispace.com

Mass spectrometry (MS), often coupled with HPLC (LC-MS), has been crucial for the identification and structural confirmation of ACV and related metabolites. These techniques provide precise mass information, which aids in the unambiguous identification of the tripeptide and its derivatives. The combination of these powerful analytical methods has been essential for monitoring the efficiency of ACV production in different fungal strains and under various fermentation conditions. researchgate.net

| Technique | Application in ACV Research | Key Findings | Reference |

| HPLC with Pulsed Amperometric Detection (PAD) | Detection and trace level determination of ACV | High sensitivity with a detection limit of 0.1 µg/mL in fermentation broths | nih.gov |

| HPLC with UV Detection | Quantification of ACV after pre-column derivatization | Good correlation with PAD method | nih.gov |

| Q-Sepharose Fast Flow Chromatography | Purification of ACV synthetase | Successful isolation of the enzyme for further characterization | scispace.com |

| LC-MS | Identification and quantification of intracellular metabolites | Enabled measurement of intracellular levels of penicillin biosynthesis pathway compounds | researchgate.net |

Immuno-Electron Microscopy and Subcellular Fractionation Techniques

Understanding the spatial organization of the ACV biosynthetic pathway within the cell is crucial for a complete picture of its regulation. Immuno-electron microscopy and subcellular fractionation have been key techniques in localizing the enzymes and intermediates involved in ACV synthesis.

Subcellular fractionation of protoplasts from high-penicillin-producing strains of Penicillium chrysogenum has been used to isolate various organelles. nih.govsemanticscholar.orgnih.gov These studies have provided evidence for the compartmentalization of the penicillin biosynthetic pathway. semanticscholar.org One study proposed that the precursor amino acids for ACV are derived from the vacuole, and that ACV synthetase (ACVS) is located either within or bound to the vacuolar membrane. nih.govsemanticscholar.org

Functional Genomics and Proteomics Approaches in ACV Research

The advent of "omics" technologies has revolutionized the study of ACV and penicillin biosynthesis. Functional genomics and proteomics, in particular, have provided a global view of the cellular processes that support high levels of antibiotic production.

Proteomic analyses of different strains of Penicillium chrysogenum, including wild-type, moderate-producing, and high-producing industrial strains, have revealed significant changes in protein expression profiles. nih.govmdpi.comcore.ac.ukresearchgate.net These studies have shown that in high-producing strains, there is an upregulation of enzymes involved in the biosynthesis of the precursor amino acids for ACV (cysteine, valine, and α-aminoadipic acid). mdpi.com Additionally, enzymes of the pentose phosphate (B84403) pathway and stress response proteins are also increased, while there is a reduction in the biosynthesis of other secondary metabolites. nih.gov

Computational Modeling of ACVS Structure and Function

The immense size and complexity of ACV synthetase (ACVS), a trimodular non-ribosomal peptide synthetase, have made its experimental structural determination challenging. rug.nl Consequently, computational modeling has become an invaluable tool for gaining insights into its structure and function.

The structure of ACVS is known to be similar to other modular non-ribosomal peptide synthetases. nih.gov Each of its three modules is responsible for the activation and incorporation of one of the three precursor amino acids. nih.gov Computational models have been used to predict the domain organization of ACVS and to understand the function of each domain, including the adenylation (A), thiolation (T), condensation (C), and epimerization (E) domains. nih.gov

These models are crucial for understanding the substrate specificity of the different modules of ACVS. For example, the first module, which activates L-α-aminoadipic acid, is known to be highly specific. In contrast, the modules for L-cysteine and L-valine exhibit more promiscuity. rug.nl Computational modeling can help to elucidate the structural basis for this specificity and can be used to predict the effects of mutations on enzyme function.

Engineering of ACVS for Novel Peptide Synthesis and Metabolic Pathway Diversification

The detailed understanding of ACV synthetase (ACVS) structure and function, aided by the methodologies described above, has opened up exciting possibilities for protein engineering. By modifying the ACVS enzyme, researchers aim to create novel peptides and diversify metabolic pathways, leading to the production of new and potentially improved antibiotics. nih.govrug.nl

One of the primary goals of ACVS engineering is to alter its substrate specificity. google.comacs.orgacs.org Given that the modules for L-cysteine and L-valine are more promiscuous than the L-α-aminoadipic acid-activating module, efforts have been focused on engineering the first module to accept alternative substrates. rug.nl Success in this area could lead to the synthesis of novel tripeptide precursors, which could then be converted into new β-lactam antibiotics with different properties. rug.nlgoogle.com

Q & A

Q. What is the enzymatic role of ACV in β-lactam antibiotic biosynthesis?

ACV is the precursor tripeptide (δ-L-α-aminoadipyl-L-cysteinyl-D-valine) for penicillin and cephalosporin biosynthesis. It is synthesized by the non-ribosomal peptide synthetase ACV synthetase (ACVS), which activates, condenses, and epimerizes the constituent amino acids. The final step involves cyclization of ACV into isopenicillin N by isopenicillin N synthase .

Methodological Insight:

To confirm ACVS activity, researchers use in vitro assays with purified enzyme, ATP, MgCl₂, and radiolabeled amino acids (e.g., L-α-aminoadipic acid, L-cysteine, L-valine). Product formation is quantified via HPLC or mass spectrometry .

Q. How is the modular structure of ACV synthetase organized?

ACVS is a multifunctional enzyme (~3700 amino acids) with three modules:

- Module 1: Activates L-α-aminoadipic acid (A domain), condenses it with L-cysteine (C domain), and transfers via a thiolation (T) domain.

- Module 2: Activates L-cysteine and extends the dipeptide.

- Module 3: Activates L-valine, epimerizes it to D-valine (E domain), and releases the tripeptide via a thioesterase domain .

Methodological Insight:

Domain mapping uses sequence alignment with conserved motifs (e.g., epimerization motifs in Module 3) and site-directed mutagenesis to disrupt catalytic sites .

Advanced Research Questions

Q. What experimental challenges arise in purifying ACVS for kinetic studies?

ACVS is prone to aggregation and instability during purification. Key steps include:

- Stabilization: Use of dithiothreitol (DTT) to prevent oxidation (note: DTT inhibits ACVS at >1 mM ).

- Purification: Sequential (NH₄)₂SO₄ precipitation, ion-exchange chromatography, and hydrophobic interaction chromatography. Native PAGE confirms purity (470 kDa mass) .

Data Contradiction:

Reported molecular masses vary (e.g., 440 kDa denatured vs. 470 kDa native ), likely due to conformational flexibility or proteolytic degradation.

Q. How do substrate concentrations and feedback inhibition regulate ACVS activity?

- Kinetic Parameters:

- Inhibition: Bis-ACV (dimerized product) inhibits ACVS with Kᵢ = 1.4 mM. Competitive inhibition suggests product accumulation downregulates synthesis .

Methodological Insight:

Use steady-state kinetics with varying substrate concentrations and include bis-ACV in assays to model feedback regulation .

Q. How does glucose repression affect ACVS expression in Penicillium chrysogenum?

Glucose-limited continuous cultures show ACVS turnover via synthesis/degradation. Glucose pulses repress ACVS transcription, reducing enzyme levels by 50% within 4 hours .

Methodological Insight:

Transcript analysis (qRT-PCR) of pcbAB (ACVS gene) under carbon-limiting vs. excess conditions reveals metabolic regulation .

Q. What discrepancies exist in ACVS gene localization across species?

In Streptomyces clavuligerus, the acvsr gene (encoding a contaminant protein during ACVS purification) lies 5.7 kbp from the cephamycin cluster, suggesting divergent regulatory mechanisms compared to fungi .

Methodological Insight:

Comparative genomics (e.g., BLAST analysis) identifies conserved synteny or horizontal gene transfer events in β-lactam-producing organisms .

Contradictions and Open Questions

Q. Why do ACVS molecular masses vary across studies?

Discrepancies arise from:

Q. How does ACVS epimerization efficiency impact β-lactam yield?

The E domain in Module 3 ensures D-valine incorporation. Mutating epimerization motifs reduces tripeptide fidelity and antibiotic output .

Methodological Insight:

Epimerase activity is assayed by comparing L/D-valine ratios in ACV via chiral chromatography .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。